
Yvmghfrwdr F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid is a highly complex organic molecule. Compounds of this nature are often found in the field of biochemistry and pharmacology, where they play crucial roles in various biological processes and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each requiring precise control of reaction conditions. The synthetic route may include:
Peptide Bond Formation: This involves the coupling of amino acids using reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) and coupling agents (e.g., N-hydroxysuccinimide).
Protecting Group Strategies: Protecting groups are used to prevent unwanted reactions at specific functional groups. Common protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).
Purification: Each intermediate product is purified using techniques such as chromatography (e.g., high-performance liquid chromatography).
Industrial Production Methods
Industrial production of such compounds often involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. These machines can produce large quantities of the compound with high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing and phenolic groups.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions may occur at the amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while reduction of carbonyl groups may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a model to study peptide bond formation and the effects of various protecting groups.
Biology
In biology, it may be used to study protein-protein interactions, enzyme-substrate interactions, and signal transduction pathways.
Medicine
In medicine, such compounds are often investigated for their potential therapeutic effects, including as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.
Industry
In industry, these compounds can be used in the development of new pharmaceuticals, as well as in the production of biotechnological products.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds interact with proteins, enzymes, or receptors, modulating their activity. This can involve binding to active sites, altering protein conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Peptides: Short chains of amino acids with similar structures.
Proteins: Larger, more complex molecules with similar functional groups.
Peptidomimetics: Compounds that mimic the structure and function of peptides.
Uniqueness
This compound’s uniqueness lies in its specific sequence of amino acids and functional groups, which confer unique biological activity and specificity.
Properties
Molecular Formula |
C72H97N21O14S |
|---|---|
Molecular Weight |
1512.7 g/mol |
IUPAC Name |
3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C72H97N21O14S/c1-40(2)60(93-62(99)48(73)30-43-22-24-46(94)25-23-43)70(107)88-52(26-29-108-3)63(100)83-38-58(95)85-56(34-45-37-79-39-84-45)68(105)90-54(32-42-16-8-5-9-17-42)66(103)86-51(21-13-28-81-72(77)78)65(102)91-55(33-44-36-82-49-19-11-10-18-47(44)49)67(104)92-57(35-59(96)97)69(106)87-50(20-12-27-80-71(75)76)64(101)89-53(61(74)98)31-41-14-6-4-7-15-41/h4-11,14-19,22-25,36-37,39-40,48,50-57,60,82,94H,12-13,20-21,26-35,38,73H2,1-3H3,(H2,74,98)(H,79,84)(H,83,100)(H,85,95)(H,86,103)(H,87,106)(H,88,107)(H,89,101)(H,90,105)(H,91,102)(H,92,104)(H,93,99)(H,96,97)(H4,75,76,80)(H4,77,78,81) |
InChI Key |
SLEIICTWQFRIFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)N)NC(=O)C(CC6=CC=C(C=C6)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, N-methyl-N-[(9Z)-1-oxo-9-octadecenyl]-, calcium salt](/img/structure/B13391578.png)

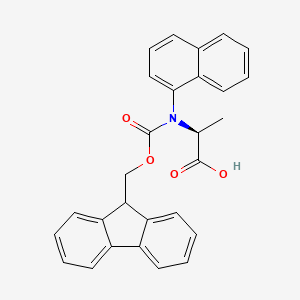
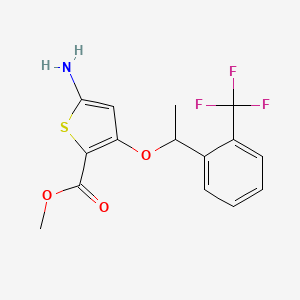
![6-Ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl {[2-(diethylamino)ethyl]sulfanyl}acetate](/img/structure/B13391606.png)
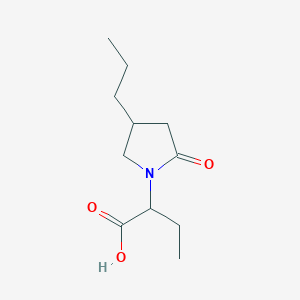
![[(2R,3R,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B13391615.png)
![2-(N-butoxy-C-methylcarbonimidoyl)-4-methyl-N-[1-(6-oxo-4-prop-2-enoxypyran-2-yl)butyl]-5H-1,3-thiazole-4-carboxamide;2-(N-butoxy-C-methylcarbonimidoyl)-4-methyl-N-[1-(6-oxo-4-prop-2-ynoxypyran-2-yl)butyl]-5H-1,3-thiazole-4-carboxamide;N-[1-[4-(cyclopropylmethoxy)-6-oxopyran-2-yl]butyl]-2-[N-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-C-methylcarbonimidoyl]-4-methyl-5H-1,3-thiazole-4-carboxamide;2-[N-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-C-methylcarbonimidoyl]-4-methyl-N-[1-(6-oxo-4-prop-2-enoxypyran-2-yl)butyl]-5H-1,3-thiazole-4-carboxamide](/img/structure/B13391626.png)
![N2-Fmoc-N6-[(allyloxy)carbonyl]-L-lysine](/img/structure/B13391632.png)
![1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine](/img/structure/B13391638.png)
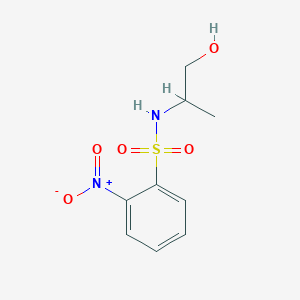
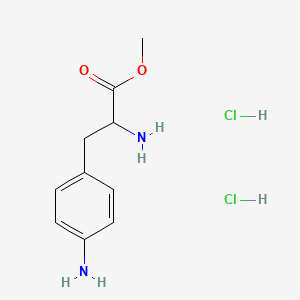
![3-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13391644.png)
![N-[5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B13391652.png)
